Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate
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Overview
Description
Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate is a complex chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its ability to interact with different chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate is widely used in scientific research due to its versatility. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is employed in studies involving enzyme interactions and cellular processes. In medicine, it is investigated for its potential therapeutic applications. Industrially, it is used in processes such as chemical polishing and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating their removal or stabilization. It also interacts with enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other polycarboxylate compounds and chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). These compounds share similar functional groups and reactivity patterns.
Uniqueness: What sets Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate apart is its unique structure, which provides enhanced stability and reactivity. This makes it particularly useful in applications requiring high-performance chelation and complexation .
Properties
Molecular Formula |
C12H8BiK5O14 |
---|---|
Molecular Weight |
780.65 g/mol |
IUPAC Name |
pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate |
InChI |
InChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6 |
InChI Key |
YDDTTXDPCSCLKY-UHFFFAOYSA-H |
Canonical SMILES |
C1C(=O)O[Bi](OC(=O)C1(CC(=O)[O-])[O-])OC(=O)CC(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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